1-Methyl-4-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxylic acid
Description
1-Methyl-4-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxylic acid is a pyrrolidine-based carboxylic acid derivative featuring a methyl group at the 1-position of the pyrrolidine ring and a 4-(propan-2-yl)phenyl substituent at the 4-position.
Properties
Molecular Formula |
C15H21NO2 |
|---|---|
Molecular Weight |
247.33 g/mol |
IUPAC Name |
1-methyl-4-(4-propan-2-ylphenyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C15H21NO2/c1-10(2)11-4-6-12(7-5-11)13-8-16(3)9-14(13)15(17)18/h4-7,10,13-14H,8-9H2,1-3H3,(H,17,18) |
InChI Key |
FQHJTCOFTPBBDN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2CN(CC2C(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxylic acid typically involves the construction of the pyrrolidine ring followed by the introduction of the substituents. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the condensation of a suitable amine with a carboxylic acid derivative can lead to the formation of the pyrrolidine ring .
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates are often employed in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde under appropriate conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield ketones or aldehydes, while substitution reactions on the aromatic ring can introduce various functional groups .
Scientific Research Applications
1-Methyl-4-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-Methyl-4-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. For example, the compound may bind to enzymes or receptors, altering their activity and influencing cellular processes .
Comparison with Similar Compounds
Substituent Effects on Yield and Purity
- Electron-Withdrawing Groups (EWGs): Compounds with EWGs, such as trifluoromethyl (14{6,5}) or cyano (14{6,7}), consistently exhibit high purity (>99%) , likely due to enhanced stabilization of intermediates during synthesis.
- Bulkier Substituents: The 4-(propan-2-yl)phenyl group in the target compound is a branched alkyl substituent. Analogous bulky groups (e.g., indolyl in 14{6,5}) show moderate yields (76%) compared to smaller substituents like phenyl (96% yield in 15{1,4}) , suggesting steric hindrance may reduce reaction efficiency.
- Aromatic vs. Alkyl Substituents: Aromatic substituents (e.g., benzodioxol in 14{4,5}) generally result in lower yields (68%) compared to alkyl or ester derivatives, possibly due to solubility challenges .
Analytical Characterization
- Mass Spectrometry: APCI-MS is widely used for molecular weight confirmation (e.g., 14{6,5}, 14{4,5}) .
- Nuclear Magnetic Resonance (NMR): ¹H-NMR is critical for verifying methyl and aromatic proton environments (e.g., 14{6,6}, 15{1,4}) .
- Purity Challenges: Compounds with polar substituents (e.g., pyridyl in 14{6,8}) show low purity (36%), likely due to byproduct formation during synthesis .
Functional Group Impact
- Carboxylic Acid vs. Ester Derivatives: The ester derivative 15{1,4} achieves 96% yield and purity, whereas carboxylic acid analogs (e.g., 14{6,5}) have lower yields (76%) . This suggests that carboxylic acid formation may introduce additional purification challenges.
Biological Activity
1-Methyl-4-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxylic acid is a complex organic compound notable for its potential biological activities, particularly as a receptor modulator. Its unique structure, characterized by a pyrrolidine ring with various substituents, suggests interactions with multiple biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways.
- Molecular Formula : C15H21NO2
- Molecular Weight : 247.33 g/mol
- IUPAC Name : 1-methyl-4-(4-propan-2-ylphenyl)pyrrolidine-3-carboxylic acid
- Canonical SMILES : CC(C)C1=CC=C(C=C1)C2CN(CC2C(=O)O)C
The biological activity of this compound is primarily attributed to its ability to modulate various receptor activities and enzymatic functions. Initial studies indicate that it may exhibit:
- Analgesic Effects : Potential interactions with pain-related receptors.
- Anti-inflammatory Properties : Modulation of cyclooxygenase (COX) pathways.
Receptor Interaction Studies
Initial findings suggest that this compound interacts with several key receptors and enzymes:
| Target | Activity |
|---|---|
| Neurotransmitter Receptors | Potential modulation |
| Cyclooxygenases (COX) | Possible inhibition |
| Enzymes in Metabolic Pathways | Modulatory effects |
These interactions are crucial for understanding the compound's therapeutic potential and safety profile.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
- Analgesic Activity : A study indicated that compounds with similar structural features exhibited significant analgesic effects in animal models, suggesting that this compound may also possess similar properties .
- Anti-inflammatory Effects : Preliminary research highlighted that derivatives of pyrrolidine compounds showed promising anti-inflammatory activity by inhibiting COX enzymes .
- Anticancer Potential : Related compounds have demonstrated cytotoxic activity against various cancer cell lines, indicating a possible pathway for further exploration in cancer therapeutics .
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and biological activities of compounds similar to this compound:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1-Methyl-4-phenylpyrrolidine-3-carboxylic acid | Similar pyrrolidine structure | Lacks propan-2-yl substitution |
| 1-Methyl-4-(isopropyl)phenylpyrrolidine | Isopropyl instead of propan-2-yl group | Different steric effects on biological activity |
| 1-Methyl-4-[4-(butan-2-yl)phenyl]pyrrolidine | Butan-2-yl substitution | Longer alkyl chain may alter lipophilicity |
This comparative analysis underscores the importance of structural modifications in influencing the biological activity and pharmacological properties of pyrrolidine derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
